![molecular formula C11H14ClN3O B1435452 Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride CAS No. 1803605-77-7](/img/structure/B1435452.png)
Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride
説明
“Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride” is a compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .科学的研究の応用
Synthesis and Characterization
- Synthesis of Novel Derivatives: Research has been conducted on synthesizing novel derivatives like carbazole derivatives (Sharma, Kumar, & Pathak, 2014) and compounds with 1,3,4-oxadiazol-2-amine (Verma, Awasthi, & Jain, 2022). These studies involve characterizing these compounds using UV, FT-IR, NMR, MS spectral studies, and elemental analysis.
Biological Evaluation
Antibacterial and Antifungal Activities
Some derivatives exhibit significant antibacterial and antifungal activities (Sharma, Kumar, & Pathak, 2014).
Anticancer Properties
Research indicates that certain derivatives have potential anticancer activities. These compounds were tested against human cancer cell lines like MCF-7 (breast), A549 (lung), and others (Yakantham, Sreenivasulu, & Raju, 2019).
Antioxidant Activity
Synthesized derivatives have been screened for their antioxidant activity (George, Sabitha, Kumar, & Ravi, 2010).
Molecular Studies
Molecular Docking Studies
Some compounds underwent molecular docking studies to evaluate their potential as antifungal agents (Nimbalkar, Tupe, Vázquez, Khan, Sangshetti, & Nikalje, 2016).
Fluoride Chemosensors
Research on molecules containing 1,3,4-oxadiazole groups has been conducted to develop novel anion sensors for fluoride sensing (Ma, Li, Zong, Men, & Xing, 2013).
Chemical Reactions and Synthesis Techniques
Ring-Fission/C–C Bond Cleavage Reactions
Studies have been done on the reaction of certain compounds leading to ring fission and formation of new derivatives (Jäger, Laggner, Mereiter, & Holzer, 2002).
Synthesis of Thiazoles and Related Reactions
Investigations into the synthesis of thiazoles using 1,3,4-oxadiazoles as starting materials have been conducted (Paepke, Reinke, Peseke, & Vogel, 2009).
Synthesis of Fluorescent Compounds
Novel fluorescent compounds derived from 1,3,4-oxadiazol-5-yl have been synthesized for various applications (Ho & Yao, 2009).
Therapeutic and Pharmaceutical Applications
- Pharmacological Screening: Derivatives have been screened for various pharmacological properties including antimicrobial and antioxidant activities (Dey, Alam, Kemisetti, Yakin, & Islam, 2022).
将来の方向性
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . Therefore, “Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride” and similar compounds may have potential applications in these areas.
作用機序
Target of Action
Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is a compound that has been synthesized as an anti-infective agent . The primary targets of this compound are likely to be the proteins or enzymes involved in the life cycle of infectious organisms. For instance, in the active site region of oxidoreductase 1XDQ protein, certain amino acids can play an important role in showing antibacterial activity .
Mode of Action
The compound interacts with its targets by coordinating through the nitrogen atom . This interaction can lead to changes in the target’s function, potentially inhibiting the growth or replication of the infectious organism .
Biochemical Pathways
Given its anti-infective properties, it is likely that it interferes with essential biochemical pathways of the infectious organisms, leading to their death or growth inhibition .
Result of Action
The result of the action of this compound is the inhibition of the growth or replication of infectious organisms. This leads to a decrease in the number of infectious organisms, thereby alleviating the infection .
生化学分析
Biochemical Properties
Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen atoms . This compound can interact with enzymes such as carbonic anhydrase, which is involved in various physiological processes. The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can influence the enzyme’s activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, oxadiazoles have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells . This compound can modulate cell signaling pathways such as the caspase cascade, leading to programmed cell death. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can result in changes in gene expression, as the compound can influence the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that oxadiazoles are relatively stable under physiological conditions, but they can undergo degradation over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce sustained changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit therapeutic effects, such as anticancer activity and enzyme modulation . At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, oxadiazoles can be metabolized by cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For instance, it can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells. Additionally, binding proteins can influence its localization and accumulation in specific tissues, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate enzyme activity and cellular processes.
特性
IUPAC Name |
N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-12-8-7-10-13-11(14-15-10)9-5-3-2-4-6-9;/h2-6,12H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYUYIDULPZHGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC(=NO1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


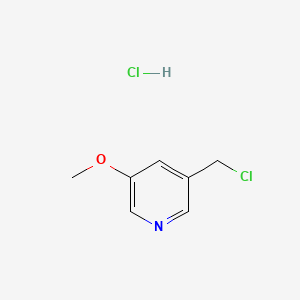


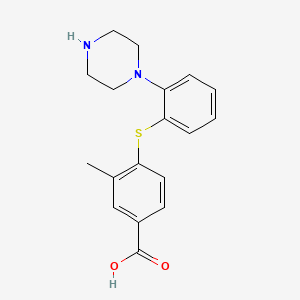
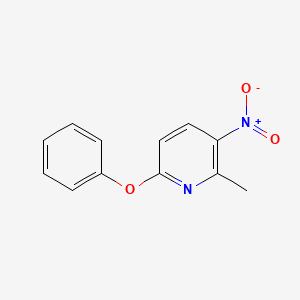

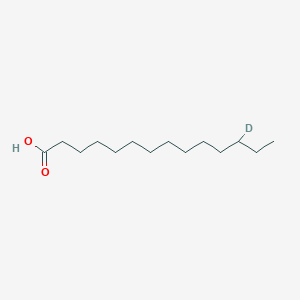
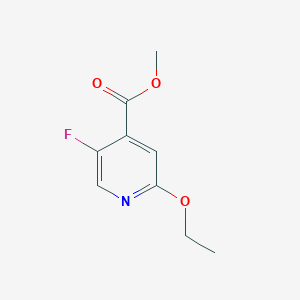
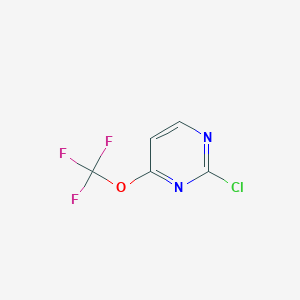
![3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435384.png)
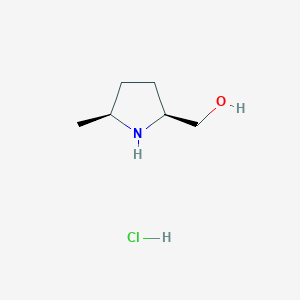
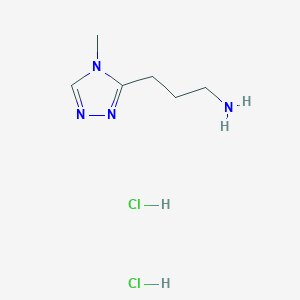
![methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1435390.png)

